4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one
Overview
Description
4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one (DDPD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DDPD is a pyridazinone derivative that possesses a unique chemical structure, which makes it an attractive molecule for drug discovery and development.
Mechanism Of Action
The mechanism of action of 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2, 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one can reduce inflammation and pain in the body. 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has been shown to exhibit a wide range of biochemical and physiological effects in the body. The molecule has been shown to reduce inflammation and pain, inhibit tumor growth, and induce apoptosis in cancer cells. 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one in laboratory experiments is its relatively simple synthesis method, which makes it readily available for scientific research. 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one also exhibits a wide range of biological activities, making it an attractive molecule for drug discovery and development. However, one of the limitations of using 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one in laboratory experiments is its potential toxicity, which can vary depending on the dose and route of administration.
Future Directions
There are several future directions for the study of 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another potential direction is the development of novel derivatives of 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one with improved biological activities and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one and its potential interactions with other drugs and compounds.
Scientific Research Applications
4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The molecule has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
4,5-dichloro-2-(3,5-dichlorophenyl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4N2O/c11-5-1-6(12)3-7(2-5)16-10(17)9(14)8(13)4-15-16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKUOBNFCOTJAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C(=O)C(=C(C=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379203 | |
Record name | 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one | |
CAS RN |
86483-43-4 | |
Record name | 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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